2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps. One common approach starts with the preparation of the 1,3,5-trimethyl-1H-pyrazole ring, which can be synthesized via cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The pyrrolidine ring is then introduced through nucleophilic substitution reactions. Finally, the pyridine ring is attached via etherification reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,5-trimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit similar reactivity and applications.
Pyridine derivatives: Compounds with a pyridine ring that share similar chemical properties.
Uniqueness
2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-15(12(2)18(3)17-11)23(20,21)19-9-7-13(10-19)22-14-6-4-5-8-16-14/h4-6,8,13H,7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPLBKNYXYPJNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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